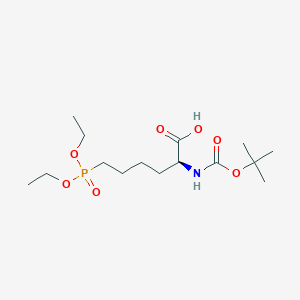

Boc-L-2-amino-6-(O,O'-diethyl-phosphono)hexanoicacid

Übersicht

Beschreibung

Boc-L-2-amino-6-(O,O’-diethyl-phosphono)hexanoic acid is a biochemical used in proteomics research . It has a molecular weight of 367.37 and a molecular formula of C15H30NO7P .

Synthesis Analysis

The synthesis of Boc-L-2-amino-6-(O,O’-diethyl-phosphono)hexanoic acid involves the protection of amino functions. The Boc-protection was introduced in the late fifties and was rapidly applied in the field of peptide synthesis . Boc-derivatives nicely complemented the corresponding benzyl carbamates (Cbz-compounds) which could be deprotected by catalytic hydrogenolysis or sodium in liquid ammonia, conditions under which Boc is completely stable . Boc can be cleaved by mild acidolysis, whereas benzyl carbamates require significantly stronger acidic conditions for their deprotection .Molecular Structure Analysis

The molecular structure of Boc-L-2-amino-6-(O,O’-diethyl-phosphono)hexanoic acid is represented by the formula C15H30NO7P . This indicates that the compound contains 15 carbon atoms, 30 hydrogen atoms, 1 nitrogen atom, 7 oxygen atoms, and 1 phosphorus atom.Chemical Reactions Analysis

The reactions involving Boc-L-2-amino-6-(O,O’-diethyl-phosphono)hexanoic acid go to completion without the formation of any side-products within 24 hours, thereby eliminating the need for chromatographic purification . These stable amide derivatives can be smoothly reduced to the corresponding alcohols with sodium borohydride .Physical And Chemical Properties Analysis

The physical and chemical properties of Boc-L-2-amino-6-(O,O’-diethyl-phosphono)hexanoic acid include a molecular weight of 367.37 and a molecular formula of C15H30NO7P . Additional properties such as melting point, boiling point, and solubility were not found in the search results.Wissenschaftliche Forschungsanwendungen

- Boc protection plays a pivotal role in the synthesis of multifunctional targets . Primary amines can accommodate two such groups . This review highlights various aspects related to the synthesis, properties, and applications of products containing one or two Boc-groups resulting from dual protection of amines and amides .

- The method involves the conversion of an amino function to tert-butyl carbamate, creating a so-called Boc-derivative . Boc-protection was introduced in the late fifties and was rapidly applied in the field of peptide synthesis .

- The results of using Boc protection have been comprehensively documented . Boc is ranked as “one of the most commonly used protective groups for amines” .

- A green and eco-friendly route for the almost quantitative BOC protection of a large variety of aliphatic and aromatic amines, amino acids, and amino alcohols has been reported .

- The method is performed in catalyst and solvent-free media under mild reaction conditions . The products were confirmed by 1H, 13C NMR, IR spectroscopy, and in some cases, elemental analysis .

- The results showed that this protocol does not require any water quenches, solvent separations, and purification steps, such as recrystallization and column chromatography .

Chemistry - Protection of Amino Functions

Chemistry - BOC Protection of Amines

- Dual protection of amino functions involving Boc has been highlighted in various aspects related to the synthesis, properties, and applications of products containing one or two Boc-groups resulting from dual protection of amines and amides .

- The method involves the conversion of an amino function to tert-butyl carbamate, creating a so-called Boc-derivative . Boc-protection was introduced in the late fifties and was rapidly applied in the field of peptide synthesis .

- The results of using Boc protection have been comprehensively documented . Boc is ranked as “one of the most commonly used protective groups for amines” .

- The Mitsunobu reaction is a dehydrative coupling of a primary or secondary alcohol to a pronucleophile . In this process, the azo species becomes reduced to a hydrazine derivative, while the phosphine is oxidized to a phosphine oxide .

- N2-Boc-2-amino-6-chloropurine was prepared and then exposed to Mitsunobu conditions . It coupled very efficiently to various primary and secondary alcohols to deliver the N9-alkylated products in good to excellent yields at room temperature within 15 minutes .

Chemistry - Dual Protection of Amino Functions

Chemistry - Mitsunobu Reaction

- The highly increased reactivity of Boc2O/DMAP in comparison with that of Boc2O has allowed the substitution of nitrogen-bound hydrogens far beyond such in ordinary amino functions .

- Of particular relevance in this context are amides and carbamates, due to the fact that many amino-protecting groups are of these types .

- This review highlights various aspects related to the synthesis, properties, and applications of products containing one or two Boc-groups resulting from dual protection of amines and amides .

- A reversed-phase high-performance liquid chromatographic (HPLC) method using pre-column derivatization with o-phthalaldehyde (OPA) plus N-tert-butyloxycarbonyl-D-cysteine (Boc-D-Cys) has been developed for the determination of aspartic acid (Asp), serine (Ser) and alanine (Ala) enantiomers .

- This method is used in the field of analytical chemistry, specifically in the analysis of chiral amino acids .

- The results showed that this method is efficient for the determination of these amino acids .

Chemistry - Increased Reactivity of Boc

Chemistry - High-Performance Liquid Chromatographic Determination

Eigenschaften

IUPAC Name |

(2S)-6-diethoxyphosphoryl-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H30NO7P/c1-6-21-24(20,22-7-2)11-9-8-10-12(13(17)18)16-14(19)23-15(3,4)5/h12H,6-11H2,1-5H3,(H,16,19)(H,17,18)/t12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJGFSGHCJKVTNM-LBPRGKRZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=O)(CCCCC(C(=O)O)NC(=O)OC(C)(C)C)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOP(=O)(CCCC[C@@H](C(=O)O)NC(=O)OC(C)(C)C)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H30NO7P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Boc-L-2-amino-6-(O,O'-diethyl-phosphono)hexanoicacid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[2-(1-Piperidinyl)ethoxy]-3-(trifluoromethyl)-phenylamine dihydrochloride](/img/structure/B1440403.png)

![Tert-butyl 2-(3,4-dimethylphenyl)-3-thioxo-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxylate](/img/structure/B1440404.png)

![2-Bromo-N-[4-(1-pyrrolidinylcarbonyl)phenyl]-acetamide](/img/structure/B1440409.png)

![trans-2-[Isopropyl(methyl)amino]cyclopentanol](/img/structure/B1440415.png)

![3-[(3-Bromophenoxy)methyl]piperidine hydrochloride](/img/structure/B1440417.png)